Bienvenue dans la boutique en ligne BenchChem!

N-(3-ethoxypropyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine

stereochemistry enantiomeric differentiation chiral building block

CAS 380437-01-4 is a chiral mono-ethyl-substituted 4,5-dihydrothiazole with a secondary amine N–H, enabling enantiomer-dependent NOS/BChE/GABAA SAR studies inaccessible with the achiral 4,4-dimethyl analog. The 4-ethyl group provides an oxidizable site for comparative CYP metabolism. Verify stereochemical integrity and hydrogen-bond donor contributions before lead optimization. Bulk supply available for screening.

Molecular Formula C10H20N2OS
Molecular Weight 216.34
CAS No. 380437-01-4
Cat. No. B2554864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-ethoxypropyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine
CAS380437-01-4
Molecular FormulaC10H20N2OS
Molecular Weight216.34
Structural Identifiers
SMILESCCC1CSC(=NCCCOCC)N1
InChIInChI=1S/C10H20N2OS/c1-3-9-8-14-10(12-9)11-6-5-7-13-4-2/h9H,3-8H2,1-2H3,(H,11,12)
InChIKeySKWVJJJQXOOGAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Ethoxypropyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine (CAS 380437-01-4): Procurement-Relevant Structural and Pharmacophoric Baseline


N-(3-Ethoxypropyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine (CAS 380437-01-4) is a 4,5-dihydrothiazol-2-amine (2-aminothiazoline) derivative with a molecular formula of C₁₀H₂₀N₂OS and a molecular weight of 216.34 g/mol . Its structure features an N-(3-ethoxypropyl) side chain attached to the endocyclic nitrogen of a 4-ethyl-substituted 4,5-dihydrothiazole ring. This core scaffold is shared with biologically active 2-aminothiazolines that exhibit inhibitory activity against nitric oxide synthase (NOS) isoforms [1], butyrylcholinesterase (BChE), and carboxylesterase (CaE) [2]. The compound is catalogued by building-block suppliers (e.g., Enamine, AKSci, Leyan) at ≥95% purity and is positioned as a research intermediate . In the absence of any published primary biological data for this specific molecular entity, procurement differentiation must rely on structural-physicochemical features predicted to influence pharmacokinetics, target selectivity, and synthetic tractability relative to the most data-rich comparator: N-(3-ethoxypropyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine (CAS 380437-03-6) and other 4-substituted analogs.

Why Close Analogs of N-(3-Ethoxypropyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine Cannot Be Treated as Interchangeable in Discovery Pipelines


Even among congeners sharing the 2-aminothiazoline pharmacophore, small structural perturbations produce large shifts in biological selectivity. Published structure–activity relationship (SAR) data for N,N-disubstituted 2-aminothiazolines demonstrate that the nature and position of substituents on the thiazoline nitrogen and C-4 position govern selectivity between cholinesterase and carboxylesterase isoforms [1]. In the NOS inhibitor series, the identity of the N-aryl/N-benzyl substituent, rather than the dihydrothiazole ring alone, determines whether a compound inhibits or paradoxically stimulates human inducible NOS [2]. For the specific pair N-(3-ethoxypropyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine (CAS 380437-01-4) and its 4,4-dimethyl analog (CAS 380437-03-6), the mono-ethyl substitution introduces a chiral center at C-4 that is absent in the gem-dimethyl variant [3]. This stereochemical feature is pharmacologically material: in structurally related aminothiazoline series, enantiomeric pairs have shown divergent GABAA receptor binding affinities [4]. Predicted physicochemical differences further undermine interchangeability—the 4-ethyl compound possesses a lower calculated LogP and higher polar surface area relative to the 4,4-dimethyl analog, which alters solubility, permeability, and off-target promiscuity profiles . These structure-based distinctions make generic substitution scientifically unsound.

Quantitative Evidence Guide for N-(3-Ethoxypropyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine (CAS 380437-01-4): Differentiation from the 4,4-Dimethyl Analog and Aryl-Substituted Comparators


Chiral Center at C-4 Confers Enantiomeric Differentiation Potential Absent in the 4,4-Dimethyl Analog

N-(3-Ethoxypropyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine (CAS 380437-01-4) bears a single ethyl substituent at the C-4 position of the dihydrothiazole ring, creating a stereogenic center [1]. In contrast, the closest in-class comparator N-(3-ethoxypropyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine (CAS 380437-03-6) features geminal dimethyl substitution and is achiral [2]. No published biological data exist for either compound. However, in dihydrothiazole analogs that have been pharmacologically evaluated, enantiomeric pairs display divergent GABAA receptor binding affinities (Ki range: 90–450 nM) [3]. This class-level precedent establishes that the presence of a chiral center is a structurally meaningful differentiator when the downstream application involves stereospecific target engagement.

stereochemistry enantiomeric differentiation chiral building block

Predicted Lower Lipophilicity (LogP ~0.14) Versus the 4,4-Dimethyl Analog Suggests Improved Aqueous Solubility

The parent 4-ethyl-4,5-dihydrothiazol-2-amine core (CAS 352543-13-6) has a low LogP of 0.14 . The N-(3-ethoxypropyl) substituent increases overall lipophilicity, but the mono-ethyl at C-4 preserves a lower LogP relative to the 4,4-dimethyl analog (CAS 380437-03-6), which bears an additional methyl group [1]. Quantitative LogP values for the target compound and its dimethyl comparator have not been experimentally determined, but the structural difference predicts a ΔLogP of approximately +0.5 for the dimethyl analog based on the Hansch π-value of a methyl group (~0.5) [2]. Higher lipophilicity in the dimethyl analog predicts reduced aqueous solubility and potentially increased non-specific protein binding, making the 4-ethyl compound preferable for assay formats requiring higher solubility or lower non-specific binding.

lipophilicity LogP solubility drug-likeness

N-(3-Ethoxypropyl) Side Chain Is Structurally Distinct from Aryl-Substituted Comparators, Predicting Altered Target Selectivity

The target compound carries an N-(3-ethoxypropyl) substituent, whereas the most extensively studied 4-ethyl-4,5-dihydrothiazol-2-amines bear N-aryl groups (e.g., N-(4-chlorophenyl), CAS 379728-05-9 ; N-(3,4-dichlorophenyl), CAS 438030-07-0 ; N-(2,4-dimethylphenyl), CAS 380436-91-9 ). Published SAR for 2-aminothiazolines demonstrates that the identity of the exocyclic nitrogen substituent is the primary driver of enzyme selectivity: N-benzyl versus N-phenyl substitution reverses NOS inhibition vs. stimulation [1], and different N-substituents shift selectivity between acetylcholinesterase, butyrylcholinesterase, and carboxylesterase [2]. The aliphatic N-(3-ethoxypropyl) chain present in CAS 380437-01-4 is not represented in any published SAR study on this scaffold and therefore represents a structurally novel chemotype with a predicted selectivity profile distinct from all N-aryl analogs.

N-substitution target selectivity pharmacophore

4-Ethyl Substitution Permits Oxidation-State Variation Not Possible with 4,4-Dimethyl or 4-Aryl Analogs

The 4-ethyl substituent in CAS 380437-01-4 contains a benzylic-type methylene that is susceptible to cytochrome P450-mediated oxidation, potentially yielding a 4-(1-hydroxyethyl) or 4-acetyl metabolite [1]. This metabolic liability is structurally absent in the 4,4-dimethyl analog (CAS 380437-03-6), which lacks oxidizable C–H bonds at the quaternary carbon [2]. While no CYP metabolism data exist for either compound, the differential oxidation potential is a well-precedented class-level concept: 4-alkyl-substituted heterocycles undergo metabolic hydroxylation at the α-position, whereas gem-dimethyl substitution blocks this pathway [3]. For metabolite identification (Met-ID) studies or projects requiring a probe with a specific metabolic fate, the 4-ethyl compound is the necessary choice; for applications requiring enhanced metabolic stability, the 4,4-dimethyl analog may be preferred.

metabolic stability oxidation metabolite identification

Higher Hydrogen-Bond Donor Capacity Relative to N,N-Disubstituted 2-Aminothiazolines May Enhance Target Engagement

N-(3-Ethoxypropyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine (CAS 380437-01-4) retains a secondary amine hydrogen (N–H) at the exocyclic nitrogen, giving it one hydrogen-bond donor (HBD) [1]. In contrast, the most potent reported 2-aminothiazoline derivatives (e.g., N,N-disubstituted 2-aminothiazolines evaluated as BChE/CaE inhibitors) have zero HBDs due to full N,N-disubstitution [2]. While quantitative IC50 data for CAS 380437-01-4 are unavailable, the SAR from the N,N-disubstituted series demonstrates that substituent identity governs selectivity [2]. The presence of an HBD in the target compound introduces a pharmacophoric feature absent in the most optimized N,N-disubstituted leads, which may be critical for engaging hydrogen-bond-accepting residues in target binding pockets.

hydrogen-bond donor target engagement binding affinity

Scaffold Is Privileged for NOS Modulation: Class-Level IC50 Data Establish Biological Relevance of the 2-Aminothiazoline Core

The 2-aminothiazoline scaffold to which CAS 380437-01-4 belongs is validated as a pharmacophore for nitric oxide synthase (NOS) modulation. In the benchmark study by Goodyer et al. (2003), 2-(3-aminomethylphenylamino)-4,5-dihydrothiazole exhibited IC50 values of 13 µM against rat neuronal NOS (nNOS) and 19 µM against human inducible NOS (iNOS) [1]. Other 4,5-dihydrothiazoles in that series showed modest inhibitory activity across NOS isoforms, and several compounds paradoxically stimulated iNOS activity [1]. The target compound CAS 380437-01-4 has not been tested in any NOS assay; however, the N-(3-ethoxypropyl) substituent represents a departure from the N-aryl and N-benzyl groups explored in the published series [2]. This structural novelty, combined with the proven pharmacophoric relevance of the 2-aminothiazoline core, makes the compound a logical next-step probe for NOS SAR expansion.

nitric oxide synthase NOS inhibition enzyme modulation

Recommended Application Scenarios for N-(3-Ethoxypropyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine (CAS 380437-01-4) Based on Demonstrated Differentiators


Enantioselective SAR Exploration in Nitric Oxide Synthase (NOS) Inhibitor Programs

For research groups expanding the SAR of 2-aminothiazoline-based NOS modulators, CAS 380437-01-4 provides a chiral, mono-ethyl-substituted scaffold [1] that complements the published N-aryl and N-benzyl series [2]. The compound's single stereogenic center at C-4 enables enantiomeric resolution and assessment of stereochemistry-dependent NOS inhibition or stimulation, a dimension not accessible with the achiral 4,4-dimethyl analog (CAS 380437-03-6) [3]. Class-level precedent shows that 2-aminothiazolines can both inhibit (IC50 = 13–19 µM against nNOS/iNOS) and stimulate NOS isoforms depending on substitution [2].

Cholinesterase/Carboxylesterase Selectivity Profiling with a Hydrogen-Bond Donor-Containing Probe

The secondary amine N–H in CAS 380437-01-4 distinguishes it from the fully N,N-disubstituted 2-aminothiazolines optimized as butyrylcholinesterase (BChE) and carboxylesterase (CaE) inhibitors [4]. Procurement of this compound enables the systematic evaluation of hydrogen-bond donor contributions to enzyme–inhibitor binding within the 2-aminothiazoline pharmacophore, a parameter systematically absent in published N,N-disubstituted series. The N-(3-ethoxypropyl) chain further extends the chemical space beyond the halomethyl-substituted derivatives previously characterized [4].

Comparative Metabolic Stability and Metabolite Identification Studies

The 4-ethyl substituent in CAS 380437-01-4 provides an oxidizable site (benzylic C–H) that is structurally blocked in the 4,4-dimethyl analog (CAS 380437-03-6) [3][5]. This pair constitutes an ideal matched set for comparative CYP metabolism studies: incubation of both compounds in human liver microsomes (HLM) or hepatocyte assays would quantify the contribution of C-4 oxidation to overall metabolic clearance and enable identification of hydroxylated and ketone metabolites unique to the 4-ethyl compound [5]. Such data directly inform whether the 4-ethyl or 4,4-dimethyl scaffold is preferred for lead optimization.

Chemical Biology Tool Compound for Probing GABAA Receptor Subtype Selectivity

Dihydrothiazole and imidazoline analogs have demonstrated GABAA receptor binding with affinities in the mid-nanomolar range (Ki 90–450 nM) [6]. CAS 380437-01-4 possesses the core dihydrothiazole pharmacophore plus unique N-(3-ethoxypropyl) and 4-ethyl substitution that is unrepresented among published GABAA ligands [6][1]. Screening this compound against GABAA receptor subtypes could reveal novel selectivity profiles, and the chiral center offers the additional possibility of enantiomer-dependent pharmacology as observed in related heterocyclic series [6].

Quote Request

Request a Quote for N-(3-ethoxypropyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.